Lnfp I
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Overview
Description
Lacto-N-fucopentaose I (LNFP I) is a human milk oligosaccharide (HMO) that is highly abundant in human milk. It is a fucosylated oligosaccharide, meaning it contains fucose, a hexose deoxy sugar. This compound plays a crucial role in the development of the infant gut microbiota and immune system. It is known for its prebiotic properties and its ability to inhibit pathogen adhesion to the intestinal lining .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LNFP I involves multiple steps, primarily focusing on glycosylation reactions. The process typically starts with lactose, which undergoes a series of enzymatic reactions to form this compound. The key enzymes involved are β-N-acetylglucosaminyltransferase, β1,3-galactosyltransferase, and α1,2-fucosyltransferase. These enzymes catalyze the addition of N-acetylglucosamine, galactose, and fucose, respectively, to the lactose backbone .
Industrial Production Methods
Industrial production of this compound has been optimized using microbial metabolic engineering. Researchers have developed high-efficiency microbial strains that can produce this compound in large quantities. For example, a team from Jiangnan University engineered Escherichia coli strains to express the necessary glycosyltransferases and enhance the synthesis pathways for the required sugar nucleotides. This method has achieved high yields and purity of this compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
LNFP I primarily undergoes glycosylation reactions, where sugar moieties are added to its structure. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved by enzymes such as glycosidases.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include sugar nucleotides like UDP-N-acetylglucosamine, UDP-galactose, and GDP-fucose. The reactions are typically carried out under mild conditions, often in aqueous solutions at neutral pH and moderate temperatures.
Major Products
The major product of these reactions is this compound itself. depending on the specific glycosyltransferases used, other fucosylated oligosaccharides such as lacto-N-fucopentaose II and III can also be formed .
Scientific Research Applications
LNFP I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: this compound is studied for its role in the development of the infant gut microbiota and its prebiotic effects.
Medicine: Research has shown that this compound can inhibit the adhesion of pathogens to the intestinal lining, potentially reducing the risk of infections in infants.
Mechanism of Action
LNFP I exerts its effects primarily through its interaction with the gut microbiota and the immune system. It acts as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that support gut health. This compound also inhibits the adhesion of pathogens to the intestinal lining by acting as a decoy receptor, preventing infections .
Comparison with Similar Compounds
LNFP I is part of a family of fucosylated oligosaccharides that includes lacto-N-fucopentaose II and III, and lacto-N-difucohexaose I. These compounds share similar structures but differ in the number and position of fucose residues. This compound is unique in its specific glycosidic linkages and its high abundance in human milk. Compared to other HMOs, this compound has been shown to have a stronger effect on promoting the growth of bifidobacteria and inhibiting pathogen adhesion .
Similar Compounds
- Lacto-N-fucopentaose II (LNFP II)
- Lacto-N-fucopentaose III (LNFP III)
- Lacto-N-difucohexaose I (LNDFH I)
- 2’-Fucosyllactose (2’-FL)
This compound stands out due to its specific structure and its significant role in infant health, making it a valuable compound for both research and industrial applications.
Properties
Molecular Formula |
C32H55NO25 |
---|---|
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)18(43)22(47)30(50-7)58-27-19(44)15(40)9(3-34)54-32(27)56-25-13(33-8(2)38)29(52-10(4-35)16(25)41)57-26-17(42)11(5-36)53-31(23(26)48)55-24-12(6-37)51-28(49)21(46)20(24)45/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,25+,26-,27+,28?,29-,30-,31-,32-/m0/s1 |
InChI Key |
FZIVHOUANIQOMU-YIHIYSSUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O |
Origin of Product |
United States |
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